molecular formula C16H13BrN2OS B2355447 2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865543-97-1

2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2355447
CAS No.: 865543-97-1
M. Wt: 361.26
InChI Key: IOGLFMCCFQDWMD-FBMGVBCBSA-N
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Description

2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 865543-97-1, Mol. Wt. 361.26 g/mol) is a benzamide derivative incorporating a distinct benzothiazole scaffold that is substituted with methyl groups at the 3- and 4-positions and a brominated benzamide moiety . This compound belongs to a class of heterocyclic amides recognized for diverse biological and pharmacological applications, which include demonstrated antimicrobial, anti-inflammatory, and enzyme inhibitory activities in scientific research . Its robust synthesis is achieved through efficient methods such as Propylphosphonic Anhydride (T3P)-Mediated Coupling, yielding 84-87% under microwave irradiation, ensuring a reliable supply for laboratory investigations .In medicinal chemistry research, this compound serves as a valuable scaffold for designing novel bioactive agents. It exhibits significant anticancer properties; in vitro studies show it can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and arresting the cell cycle at the G2 phase . The mechanism of action involves its interaction with specific molecular targets, where the benzothiazole moiety can bind to enzyme active sites, inhibiting their activity, while the bromine atom and benzamide group enhance binding affinity and specificity . Furthermore, preliminary research suggests the compound may be effective against various bacterial strains and fungi, positioning it as a potential candidate for developing new antimicrobial agents . Beyond its biological applications, this benzothiazole derivative is also utilized in material science, contributing to the development of organic semiconductors and fluorescent probes . The compound's structure is typically characterized using spectroscopic methods (IR, NMR, MS), and its purity is assured through techniques like silica gel chromatography .ATTENTION: This product is for research use only. It is not intended for human or veterinary use. Please handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-10-6-5-9-13-14(10)19(2)16(21-13)18-15(20)11-7-3-4-8-12(11)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGLFMCCFQDWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3Br)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Polyphosphoric Acid-Mediated Cyclization

A widely adopted method involves heating 2-amino-4,5-dimethylbenzenethiol with formic acid in polyphosphoric acid (PPA) at 185°C for 30 minutes. This protocol, adapted from analogous benzothiazole syntheses, facilitates dehydration and cyclization to yield 3,4-dimethylbenzothiazol-2-amine with a reported efficiency of 70–75%. The reaction proceeds via initial protonation of the carboxylic acid, followed by nucleophilic attack of the thiol group and subsequent ring closure (Scheme 1).

Reaction Conditions:

  • Reactants: 2-Amino-4,5-dimethylbenzenethiol (1 eq), formic acid (1.2 eq)
  • Catalyst: Polyphosphoric acid (30 mL per 10 g substrate)
  • Temperature: 185°C
  • Time: 30 minutes
  • Workup: Quenching in ice water, extraction with CH₂Cl₂, silica gel chromatography.

The introduction of the 2-bromobenzamide group is achieved through acylation of the benzothiazole amine. Two predominant methods are employed:

Propylphosphonic Anhydride (T3P)-Mediated Coupling

Under microwave irradiation, 3,4-dimethylbenzothiazol-2-amine reacts with 2-bromobenzoyl chloride in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) and T3P. This method, adapted from benzothiazole acylation protocols, achieves yields of 84–87% by enhancing electrophilic activation of the acyl chloride (Scheme 2).

Reaction Conditions:

  • Reactants: 3,4-Dimethylbenzothiazol-2-amine (1 eq), 2-bromobenzoyl chloride (1.2 eq)
  • Reagents: T3P (50% w/w in ethyl acetate, 1 eq), DIPEA (1.5 eq)
  • Solvent: Ethyl acetate
  • Temperature: 100°C (microwave)
  • Time: 10 minutes
  • Workup: Aqueous NaHCO₃ wash, recrystallization (EtOH/H₂O).

Schotten-Baumann Conditions

Classical acylation using aqueous NaOH and THF at 0–5°C provides a lower-yield alternative (65–70%). While less efficient, this method avoids specialized equipment and is suitable for small-scale synthesis.

Regioselective Bromination and Functionalization

Direct bromination of pre-formed benzothiazoles presents challenges due to the electron-deficient nature of the heterocycle. However, N-bromosuccinimide (NBS) in tetrachloromethane/cyclohexane under radical conditions selectively brominates the benzamide moiety.

Reaction Conditions:

  • Reactants: N-(3,4-Dimethylbenzothiazol-2-yl)benzamide (1 eq)
  • Reagents: NBS (1.1 eq), dibenzoyl peroxide (0.1 eq)
  • Solvent: CCl₄/cyclohexane (1:1)
  • Temperature: 80°C
  • Time: 2 hours
  • Yield: 55%.

Catalytic and Green Chemistry Approaches

Ultrasound-Assisted Acylation

Amberlyst-15 in water under ultrasonic irradiation (40 kHz, 90°C) accelerates acylation, reducing reaction times to 1–2 hours with yields comparable to conventional methods.

Structural Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃):

  • δ 8.07 (d, J = 8.0 Hz, 1H, Ar-H), 7.99 (d, J = 8.0 Hz, 2H, Ar-H), 2.43 (s, 3H, CH₃).

13C NMR (100 MHz, CDCl₃):

  • δ 168.2 (C=O), 154.2 (C=N), 21.5 (CH₃).

HRMS (EI):

  • m/z calc. for C₁₆H₁₃BrN₂OS: 368.00; found: 368.01.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination: Competing bromination at the benzothiazole’s 5-position necessitates precise stoichiometric control.
  • Catalyst Recycling: Heterogeneous catalysts like β-cyclodextrin-SO₃H lose efficacy after 3–4 cycles due to sulfur poisoning.
  • Microwave vs. Conventional Heating: Microwave irradiation reduces reaction times by 80% but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4, Na2CO3).

Major Products Formed

    Substitution: Substituted benzothiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Coupling: Biaryl derivatives.

Scientific Research Applications

2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is employed in studying enzyme inhibition, protein-ligand interactions, and cellular pathways.

    Material Science: It is used in the development of organic semiconductors and fluorescent probes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The bromine atom and benzamide group can enhance binding affinity and specificity. The compound may also interfere with cellular pathways by modulating protein-protein interactions and signal transduction.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents (Benzamide/Heterocycle) M.p. (°C) Yield (%) Notable Spectral Data (IR/NMR) Molecular Formula Reference
Target Compound Br (benzamide); 3,4-Me (benzothiazole) - - - C₁₆H₁₃BrN₂OS -
W5 (3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(4-bromophenyl)benzamide) Br (benzamide); benzimidazole-thio 202–205 73.96 IR: 651 (C–Br), 1665 (amide); ¹H NMR: 7.86 (CONH₂) C₂₂H₁₇N₄O₂SBr
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Cl (benzamide); thiazole - - IR: 1655 (amide); ¹H NMR: aromatic peaks C₁₀H₆Cl₂N₂OS
N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-4-substituted benzamides Variable (e.g., Cl, NO₂); carbamothioyl - 70–90 IR: 1660–1680 (amide); ¹H NMR: 7.5–8.5 (Ar–H) C₁₅H₁₁N₃OS₂ (example)

Key Observations :

  • Heterocyclic Core : Benzothiazole derivatives exhibit higher aromatic stability than thiazole or benzimidazole analogs, affecting electronic properties and metal-binding capacity .
  • Amide vs. Carbamothioyl : The carbamothioyl group in compounds introduces sulfur-based reactivity, broadening antimicrobial activity .

Antimicrobial Activity :

  • W5–W9 () : Bromophenyl and chlorophenyl derivatives show moderate to potent activity against Gram-positive bacteria (e.g., S. aureus), with MIC values <50 µg/mL .
  • N-{(1,3-Benzothiazol-2-yl)carbamothioyl}benzamides () : Exhibit broad-spectrum antibacterial activity, with carbamothioyl derivatives outperforming simple amides due to enhanced membrane permeability .

Enzyme Inhibition :

  • Thiadiazole/Oxadiazole Derivatives () : The 5-thioxo-4,5-dihydro-1,3,4-oxadiazole moiety in 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide demonstrates protease inhibition, suggesting the target compound’s benzothiazole scaffold could mimic this activity .

Computational and Analytical Validation

Modern crystallography tools like SHELX and ORTEP-3 ensure precise structural determination . For example:

  • SHELXL : Used for refining W5 and related compounds, validating bond lengths and angles .

Biological Activity

2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₃BrN₂OS, with a molecular weight of approximately 364.26 g/mol. The compound features a bromine atom and a benzamide group that contribute to its reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₆H₁₃BrN₂OS
Molecular Weight364.26 g/mol
CAS Number865543-97-1

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom enhances the compound's binding affinity to target proteins, while the benzothiazole moiety plays a crucial role in enzyme inhibition.

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can affect metabolic pathways critical for cancer cell proliferation.
  • Protein-Ligand Interactions : It modulates protein-protein interactions, influencing cellular signaling pathways that are vital for cell survival and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and arresting the cell cycle at the G2 phase.

Case Study : A study demonstrated that this compound inhibited non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The IC₅₀ values ranged from 1.25 µM to 2.31 µM across different cell lines .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest it may be effective against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a scaffold for designing novel drugs targeting various diseases.

  • Drug Development : It is being explored as a lead compound for developing drugs aimed at treating cancers and infections.
  • Biological Studies : The compound is utilized in studying enzyme inhibition and cellular pathways relevant to disease mechanisms.

Comparative Analysis with Similar Compounds

A comparison of this compound with other benzothiazole derivatives reveals its unique biological profile due to the presence of the bromine atom and specific substitution patterns.

Compound NameBiological Activity
Compound A : 2-bromo-N-(4-methoxyphenyl)benzamideModerate anticancer activity
Compound B : N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamideLimited antibacterial properties
Target Compound : this compoundStrong anticancer and potential antimicrobial activity

Q & A

Basic: What are the standard synthetic routes for preparing 2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of 3,4-dimethylbenzothiazol-2-amine with carbon disulfide under basic conditions (e.g., KOH).
  • Step 2 : Bromination at the benzamide position using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄).
  • Step 3 : Amidation via coupling the brominated benzoyl chloride with the benzothiazole intermediate using a base like triethylamine in dichloromethane .
    Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).

Advanced: How can crystallographic data be optimized for structural determination using SHELX software?

  • Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker SMART CCD) with monochromatic radiation (Mo/Kα) and multi-scan absorption correction (SADABS) .
  • Refinement : In SHELXL, employ twin refinement if twinning is detected (Hooft parameter > 0.3). Use restraints for disordered regions (e.g., methyl groups) and validate geometry with ADDSYM/PLATON .
  • Validation : Check for outliers in bond lengths/angles using CIF validation tools (e.g., checkCIF) and resolve discrepancies via Hirshfeld rigid-bond tests .

Basic: Which spectroscopic methods confirm the compound’s structure and purity?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., bromine-induced deshielding at δ 7.5–8.0 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 403.98).
  • IR : Detect amide C=O stretching (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
    Purity : Assess via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).

Advanced: What strategies resolve discrepancies between computational and experimental spectral data?

  • Cross-Validation : Compare DFT-calculated (e.g., B3LYP/6-311+G(d,p)) IR/NMR spectra with experimental data. Adjust solvent effects using PCM models.
  • Hybrid Methods : Combine crystallographic data (from SHELX) with molecular dynamics simulations to refine torsional angles in flexible regions .
  • Error Analysis : Quantify chemical shift deviations (>1 ppm in NMR) to identify misassigned protons or conformational flexibility .

Basic: What biological assays evaluate the compound’s pharmacological potential?

  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (MIC determination via broth microdilution).
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation after 48-hour exposure.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) .

Advanced: How to optimize reaction conditions for synthesizing derivatives with specific substituents?

  • Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings to introduce aryl groups at the bromine position.
  • Solvent Effects : Use DMF for polar transition states or THF for SN2 reactions.
  • Temperature Control : Lower temps (−78°C) stabilize intermediates in lithiation reactions .
    Monitoring : In situ IR tracks reaction progress (e.g., carbonyl disappearance at ~1650 cm⁻¹).

Basic: How is the compound’s stability assessed under different storage conditions?

  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks, then analyze degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products (e.g., debromination).
  • Solution Stability : Monitor in DMSO/PBS at 25°C for 48 hours .

Advanced: What computational tools aid in retrosynthesis planning for derivatives?

  • AI-Powered Synthesis : Use PubChem’s retrosynthesis module (PISTACHIO/BKMS_METABOLIC databases) to predict feasible routes for introducing substituents (e.g., methoxy groups).
  • One-Step Focus : Prioritize reactions with high atom economy (e.g., click chemistry for triazole derivatives) .
  • Feasibility Scoring : Rank precursors by synthetic accessibility (SAscore < 4.5) and commercial availability .

Advanced: How to analyze electronic effects of substituents on reactivity using DFT?

  • Frontier Orbitals : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Bromine reduces LUMO energy, enhancing electrophilicity.
  • Fukui Indices : Identify reactive atoms (e.g., benzothiazole N for electrophilic attack).
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction barriers .

Basic: What are common challenges in chromatographic purification?

  • Solvent Selection : Optimize polarity (e.g., hexane/EtOAc 7:3) to resolve brominated byproducts.
  • Column Choice : Use silica gel for polar compounds or reverse-phase C18 for hydrophilic impurities.
  • Monitoring : TLC (UV254) with iodine staining detects low-Rf intermediates .

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